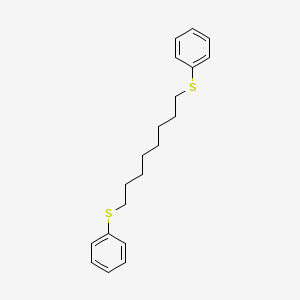
8-Phenylsulfanyloctylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenylsulfanyloctylsulfanylbenzene is an organic compound with the molecular formula C20H26S2 It features a benzene ring substituted with a phenylsulfanyl group and an octylsulfanyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylsulfanyloctylsulfanylbenzene typically involves the following steps:
Formation of the Octylsulfanyl Chain: The octylsulfanyl chain can be synthesized by reacting octyl bromide with sodium sulfide in a suitable solvent such as ethanol. This reaction forms octyl sulfide.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting phenylthiol with the octyl sulfide in the presence of a base such as sodium hydroxide. This reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
8-Phenylsulfanyloctylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
8-Phenylsulfanyloctylsulfanylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Phenylsulfanyloctylsulfanylbenzene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfanylbenzene: Lacks the octyl chain, making it less hydrophobic.
Diphenylsulfide: Contains two phenyl groups instead of an octyl chain, altering its physical and chemical properties.
Uniqueness
8-Phenylsulfanyloctylsulfanylbenzene is unique due to the presence of both a phenylsulfanyl group and an octylsulfanyl chain. This combination imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
66919-99-1 |
|---|---|
Molecular Formula |
C20H26S2 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
8-phenylsulfanyloctylsulfanylbenzene |
InChI |
InChI=1S/C20H26S2/c1(3-11-17-21-19-13-7-5-8-14-19)2-4-12-18-22-20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2 |
InChI Key |
WJGHOLAFYCTBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCCCCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
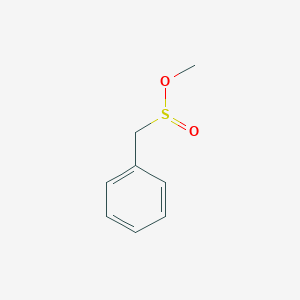
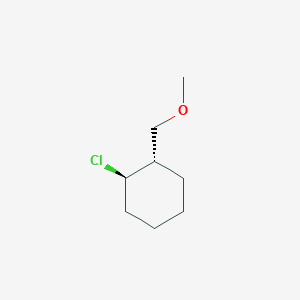
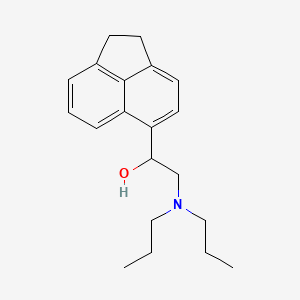
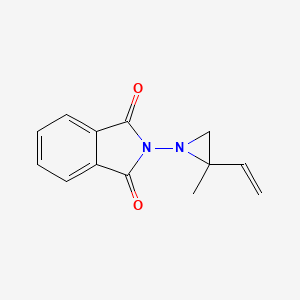


![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)

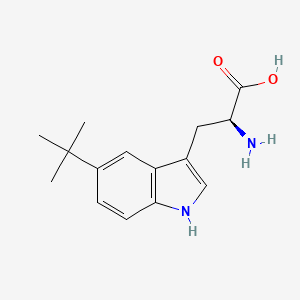
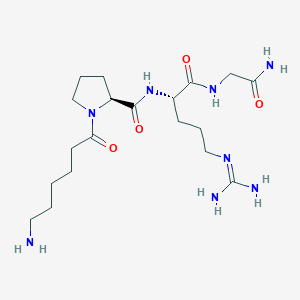

![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
